
Inarigivir
描述
准备方法
合成路线和反应条件: 伊纳里吉韦是通过一系列化学反应合成的,这些反应涉及核苷类似物的偶联。 合成路线通常包括羟基的保护,然后形成磷酰胺亚磷酸酯中间体,以及随后的偶联反应以形成二核苷酸结构 . 反应条件通常包括使用有机溶剂、催化剂和受控温度设置,以确保高产率和纯度。
工业生产方法: 伊纳里吉韦的工业生产涉及使用自动化合成器和高效液相色谱等纯化技术进行大规模合成。 该工艺经过优化,以确保一致性、可扩展性和符合监管标准 .
化学反应分析
Prodrug Activation via Hydrolysis
Inarigivir undergoes enzymatic hydrolysis in vivo to form its active metabolite, SB 9000 (Figure 1). This reaction is mediated by esterases, which cleave the isopropyloxycarbonyloxymethyl (Soproxil) prodrug moiety:
Reaction:
Key Features:
-
Chemical Structure : this compound is a dinucleoside phosphorothioate with Rp and Sp diastereomers (1:1 ratio) at the phosphorothioate center .
-
Prodrug Design : The Soproxil group enhances oral bioavailability by masking polar phosphorothioate groups .
Reaction Parameter | Details | Source |
---|---|---|
Enzyme | Carboxylesterases | |
Products | SB 9000 (active), isopropyl alcohol, CO₂ | |
Isomer Ratio (Rp:Sp) | 1:1 |
Receptor Binding and Signaling Activation
SB 9000 interacts with innate immune receptors RIG-I and NOD2 via its phosphorothioate backbone, inducing cytokine production (e.g., IFN-β, IL-12) .
Mechanistic Insights
-
RIG-I Binding :
-
NOD2 Activation :
Target | Binding Affinity | Biological Outcome | Source |
---|---|---|---|
RIG-I | IFN-β, IL-12 production | ||
NOD2 | Not quantified | Caspase-1-dependent IL-1β release |
Stereochemical Considerations
The Rp and Sp isomers of SB 9000 exhibit distinct receptor interaction profiles:
Implications :
Stability and Degradation Pathways
Key Observations :
科学研究应用
伊纳里吉韦具有广泛的科学研究应用,包括:
化学: 用作研究二核苷酸合成和反应性的模型化合物。
生物学: 研究其在激活固有免疫应答和对病毒复制的影响。
作用机制
伊纳里吉韦通过作为视黄酸诱导基因I激动剂来发挥作用。这种激活导致细胞固有免疫应答的诱导,从而抑制病毒复制。分子靶标包括参与复制过程的病毒RNA和蛋白质。 伊纳里吉韦还直接抑制预基因组RNA包装到核衣壳后逆转录 .
类似化合物:
替诺福韦艾拉酚胺: 另一种在临床试验中与伊纳里吉韦联合使用的抗病毒药物。
拉米夫定: 一种用于治疗HBV感染的核苷类似物。
恩替卡韦: 一种用于治疗HBV的强效抗病毒剂.
伊纳里吉韦的独特性: 伊纳里吉韦的独特性在于其双重作用机制,将直接抗病毒活性与固有免疫应答的激活结合起来。 这种双重方法提高了其对抗耐药HBV变异体的疗效,并为慢性乙型肝炎病毒感染提供了潜在的功能性治愈方法 .
相似化合物的比较
Tenofovir Alafenamide: Another antiviral drug used in combination with Inarigivir in clinical trials.
Lamivudine: A nucleoside analog used to treat HBV infections.
Entecavir: A potent antiviral agent for HBV treatment.
Uniqueness of this compound: this compound is unique due to its dual mechanism of action, combining direct antiviral activity with the activation of innate immune responses. This dual approach enhances its efficacy against drug-resistant HBV variants and offers a potential functional cure for chronic hepatitis B virus infections .
生物活性
Inarigivir, also known as SB 9200, is a novel small molecule that acts as an immunomodulator, primarily targeting the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain 2 (NOD2) pathways. Its biological activity has been explored in various contexts, including its potential as an adjuvant in tuberculosis vaccination and its antiviral effects against hepatitis B virus (HBV).
This compound binds to RIG-I, a cytosolic receptor that plays a crucial role in the detection of viral RNA and initiation of innate immune responses. By activating RIG-I and NOD2, this compound enhances the immune response against intracellular pathogens. This dual action not only boosts the production of pro-inflammatory cytokines but also improves antigen presentation by antigen-presenting cells (APCs) .
Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity. It has shown efficacy against several viruses, including HBV, hepatitis C virus (HCV), norovirus, respiratory syncytial virus (RSV), and influenza viruses. In preclinical studies, this compound significantly reduced HBV DNA levels and improved immune responses in infected models .
Efficacy in Hepatitis B Treatment
In clinical trials, particularly the Phase IIb CATALYST trial, this compound was evaluated for its safety and efficacy as a treatment for chronic HBV infection. The trial involved treatment-naïve patients who received escalating doses of this compound followed by tenofovir. Results indicated that higher doses of this compound led to significant reductions in HBV DNA and surface antigen levels compared to placebo .
Table: Summary of Clinical Trial Findings on this compound
Study | Patient Cohort | Dose Range (mg) | Primary Outcome | Result Summary |
---|---|---|---|---|
CATALYST 2 | Treatment-naïve | 25-200 | Reduction in HBV DNA | Significant reduction from baseline; dose-dependent effect |
ACHIEVE Trial | Chronic HBV patients | 25-200 | HBsAg reduction | Observed trend towards greater reduction post-tenofovir |
Woodchuck Model | Woodchucks with CHB | 400 | Viral load reduction | Effective in reducing HBV DNA and proteins |
Immunomodulatory Effects
In addition to its antiviral properties, this compound enhances the immunogenicity of vaccines. For instance, when combined with the Bacille Calmette-Guérin (BCG) vaccine for tuberculosis, it significantly improved the vaccine's efficacy by enhancing T cell activation and cytokine production . This combination resulted in a notable decrease in lung bacterial burden in mouse models.
Safety Concerns
Despite its promising biological activity, the development of this compound faced significant setbacks due to safety concerns. The CATALYST trial was halted following reports of serious adverse events, including one patient death attributed to liver toxicity . Subsequent investigations revealed elevated liver enzymes among participants receiving this compound, leading to the discontinuation of its development for chronic HBV treatment .
属性
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMICVBGNUEHGE-FUQPUAIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N7O10PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475650-36-3 | |
Record name | Inarigivir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inarigivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INARIGIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。